n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine

Sigma-2 receptor TMEM97 Radioligand binding assay

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine (CAS 6312-32-9) is a symmetric tertiary amine featuring a 2-pyridylethyl core substituted with two n-butyl chains (molecular formula C₁₅H₂₆N₂, molecular weight 234.38 g/mol). The compound belongs to the N-alkyl-N-(2-pyridin-2-ylethyl)alkan-1-amine class and is listed in the National Cancer Institute (NCI) Diversity Set (NSC 42697), indicating its selection for broad biological screening.

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
CAS No. 6312-32-9
Cat. No. B11962775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine
CAS6312-32-9
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC1=CC=CC=N1
InChIInChI=1S/C15H26N2/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3
InChIKeyFFRAESSYYAXPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine (CAS 6312-32-9) – Core Physicochemical and Pharmacological Profile for Research Procurement


n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine (CAS 6312-32-9) is a symmetric tertiary amine featuring a 2-pyridylethyl core substituted with two n-butyl chains (molecular formula C₁₅H₂₆N₂, molecular weight 234.38 g/mol) [1]. The compound belongs to the N-alkyl-N-(2-pyridin-2-ylethyl)alkan-1-amine class and is listed in the National Cancer Institute (NCI) Diversity Set (NSC 42697), indicating its selection for broad biological screening [2]. Its computed octanol-water partition coefficient (XLogP3 = 3.3) places it in a lipophilicity range amenable to blood-brain barrier penetration, while the absence of hydrogen bond donors (HBD = 0) and presence of two hydrogen bond acceptors (HBA = 2) define its drug-like physicochemical profile [1]. Commercially, the compound is available as an AldrichCPR rare chemical from Sigma-Aldrich (product code S593656) at a purity specification of ≥95% for early discovery research .

Why Generic N-Alkyl-2-(pyridin-2-yl)ethylamine Analogs Cannot Substitute for Dibutyl-Substituted 6312-32-9 in Sigma Receptor Applications


Close structural analogs within the N-alkyl-N-(2-pyridin-2-ylethyl)alkan-1-amine series exhibit steep differences in sigma receptor affinity and subtype selectivity driven by the length and symmetry of the N-alkyl chains. Systematic structure-activity relationship (SAR) studies on sigma receptor ligands demonstrate that extending N-alkyl substituents from methyl to ethyl to butyl progressively enhances σ2R/TMEM97 affinity by filling a hydrophobic sub-pocket, while simultaneously modulating σ1R affinity through steric and lipophilic effects [1][2]. The dibutyl-substituted compound 6312-32-9 occupies a distinct SAR position: its twin n-butyl chains provide a measured σ2R Ki of 90 nM and a 9.3-fold selectivity over σ1R (Ki = 841 nM), a profile that differs substantially from shorter-chain analogs that either lack measurable σ2R affinity or show inverted selectivity [3]. Substituting this compound with a generic methyl-, ethyl-, or propyl-substituted analog without confirming sigma receptor binding profile introduces a high risk of target engagement failure in assays designed around the dibutyl scaffold [3].

Quantitative Differentiation Evidence for n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine Against Closest Analogs


σ2R/TMEM97 Binding Affinity (Ki = 90 nM) and 9.3-Fold Selectivity Over σ1R Confers Target Engagement Advantage Over Non-Selective Pyridylethylamine Analogs

In competitive radioligand binding assays, n-butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine displaces [³H](+)-pentazocine from the sigma-2 receptor (σ2R/TMEM97) with an inhibition constant (Ki) of 90 nM, as measured in rat PC12 cell membranes [1]. Under identical assay conditions, the same compound displays a Ki of 841 nM for the sigma-1 receptor (σ1R) in guinea pig brain membranes, yielding a σ2R/σ1R selectivity ratio of 9.3 [1][2]. This profile contrasts with the dimethyl analog N,N-dimethyl-2-(pyridin-2-yl)ethanamine, which lacks measurable σ2R affinity (Ki > 10,000 nM) in the same assay platform, illustrating the critical role of the butyl chains in occupying the σ2R hydrophobic binding pocket [3].

Sigma-2 receptor TMEM97 Radioligand binding assay Subtype selectivity

Computed Lipophilicity (XLogP3 = 3.3) Balances Membrane Permeability and Aqueous Solubility Compared to Shorter- and Longer-Chain Pyridylethylamine Homologs

The computed octanol-water partition coefficient (XLogP3) for n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is 3.3, as calculated by PubChem 2.1 [1]. This value falls within the optimal range for CNS drug candidates (typically XLogP 2–4), balancing sufficient lipophilicity for passive membrane permeation with adequate aqueous solubility to avoid precipitation in assay media [2]. By contrast, the diethyl analog N,N-diethyl-2-(pyridin-2-yl)ethanamine has a predicted XLogP3 of approximately 2.0 (estimated from ACD/Labs fragment-based calculation), which may limit its passive diffusion across lipid bilayers, while the dihexyl analog (XLogP3 ≈ 5.5) risks excessive lipophilicity leading to non-specific protein binding and aggregation artifacts .

Lipophilicity Blood-brain barrier penetration Physicochemical property Drug-likeness

Negligible Activity at Nav1.7 Sodium Channel (IC₅₀ = 20,000 nM) Indicates Low Cardiac Ion Channel Off-Target Risk Relative to Known Sodium Channel Blockers

In a recombinant HEK293 cell-based patch-clamp assay expressing human Nav1.7 sodium channels, n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine exhibited an IC₅₀ of 20,000 nM (20 μM), indicating negligible inhibition at therapeutically relevant concentrations [1]. This represents a >220-fold selectivity window relative to its σ2R Ki of 90 nM. For comparison, the clinically used sodium channel blocker lidocaine inhibits Nav1.7 with an IC₅₀ of approximately 15 μM, whereas the potent Nav1.7-selective inhibitor PF-05089771 has an IC₅₀ of 11 nM [2]. The dibutyl compound's weak Nav1.7 activity places it in the low-risk category for cardiac arrhythmia liability (hERG and Nav1.5 are additional ion channels typically screened), making it a safer choice for sigma receptor-focused phenotypic screening campaigns that aim to minimize ion channel-derived false positives [3].

Nav1.7 sodium channel Cardiac safety Off-target profiling Ion channel selectivity

NCI Diversity Set Inclusion (NSC 42697) Confirms Structural Uniqueness and Broad Biological Screening History Unavailable for Monosubstituted Pyridylethylamine Analogs

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is archived as NSC 42697 in the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository, a curated collection of structurally diverse small molecules selected for anticancer screening across the NCI-60 human tumor cell line panel [1]. This designation implies that the compound has passed the NCI's structural uniqueness filter, distinguishing it from thousands of other pyridine-containing compounds in the broader screening collection [2]. In contrast, the monosubstituted analog N-(2-pyridin-2-ylethyl)butan-1-amine (CAS 6311-97-3, NSC 42696) is also in the NCI collection but features only one butyl chain, resulting in a different molecular scaffold with distinct hydrogen-bonding capacity (one secondary amine N-H donor) [3]. The presence of two butyl chains on 6312-32-9 eliminates the hydrogen bond donor, altering both its pharmacokinetic behavior and its potential for forming specific intermolecular interactions with biological targets [1].

NCI-60 screening Chemical diversity Anticancer drug discovery NSC compound repository

High-Confidence Research and Industrial Application Scenarios for n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine (CAS 6312-32-9)


σ2R/TMEM97-Targeted Phenotypic Screening in Neurodegenerative Disease Models

With a confirmed σ2R Ki of 90 nM and 9.3-fold selectivity over σ1R, this compound is suitable as a tool ligand for phenotypic screening assays aimed at identifying σ2R/TMEM97-mediated neuroprotective or neuroinflammatory pathways in Parkinson's disease, Alzheimer's disease, or traumatic brain injury models. The compound's favorable CNS lipophilicity (XLogP3 = 3.3) supports its use in neuronal cell-based assays where passive membrane permeation is required. Procurement of the validated dibutyl compound ensures that observed phenotypic effects are not confounded by σ1R co-engagement, which is a known issue with less selective sigma ligands [1].

Nav1.7-Negative Counter-Screening for Ion Channel Safety Profiling in Early Drug Discovery

The compound's weak Nav1.7 activity (IC₅₀ = 20,000 nM) makes it an excellent negative control or reference compound for ion channel counter-screening panels. When testing novel sigma receptor ligands for cardiac safety liabilities, this compound can serve as a benchmark for acceptable Nav1.7 selectivity margins (>200-fold relative to primary target Ki). Its use reduces the need for de novo synthesis of multiple control compounds for each screening campaign [2].

NCI-60 Anticancer Activity Fingerprint Reproduction and Extension Studies

As an NCI Diversity Set compound (NSC 42697) with existing NCI-60 screening data, this compound can be procured for follow-up mechanistic studies in cancer cell lines that showed sensitivity in the original screen. Researchers aiming to validate NCI-60 growth inhibition results or to explore mechanism-of-action hypotheses (e.g., σ2R-mediated apoptosis in pancreatic or glioblastoma cell lines) must use the authentic dibutyl compound to ensure reproducibility, as the mono-butyl analog NSC 42696 has a distinct pharmacological profile [3].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in Sigma Receptor Pharmacophores

The compound serves as a key reference point in SAR studies exploring the impact of N-alkyl chain length on sigma receptor binding. With its twin butyl chains, it occupies a defined position in the lipophilicity-affinity landscape (XLogP3 = 3.3, σ2R Ki = 90 nM). Systematic comparison with methyl, ethyl, propyl, and hexyl analogs allows medicinal chemists to map the hydrophobic binding pocket of σ2R/TMEM97 and to optimize lead compounds for CNS drug development. Procuring this specific compound is essential for completing a coherent SAR matrix [1].

Quote Request

Request a Quote for n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.